molecular formula C14H11ClN4 B2699164 3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-84-4

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2699164
CAS No.: 1092305-84-4
M. Wt: 270.72
InChI Key: MIQPOUDOECLGET-UHFFFAOYSA-N
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Description

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with aniline and triethyl orthoformate to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
  • 3-[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
  • 3-[5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]aniline

Uniqueness

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-5-1-3-9(7-11)13-17-14(19-18-13)10-4-2-6-12(16)8-10/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPOUDOECLGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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